molecular formula C13H15N5O2S B3129326 methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 339021-28-2

methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No.: B3129326
CAS No.: 339021-28-2
M. Wt: 305.36 g/mol
InChI Key: BGOVDQBUQRSQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a nitrophenyl group, a cyano group, and a tetrahydropyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylhydrazine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tetrahydropyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazinecarbimidothioates depending on the nucleophile used.

Scientific Research Applications

Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are key functional groups that interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is unique due to its combination of a tetrahydropyrazine ring with cyano and nitrophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-cyano-4-(4-nitrophenyl)piperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-21-13(15-10-14)17-8-6-16(7-9-17)11-2-4-12(5-3-11)18(19)20/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOVDQBUQRSQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175089
Record name Methyl N-cyano-4-(4-nitrophenyl)-1-piperazinecarboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339021-28-2
Record name Methyl N-cyano-4-(4-nitrophenyl)-1-piperazinecarboximidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339021-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-cyano-4-(4-nitrophenyl)-1-piperazinecarboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Reactant of Route 2
Reactant of Route 2
methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Reactant of Route 3
Reactant of Route 3
methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Reactant of Route 5
Reactant of Route 5
methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Reactant of Route 6
Reactant of Route 6
methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.